molecular formula C25H24N2O4 B499930 N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide

Cat. No.: B499930
M. Wt: 416.5g/mol
InChI Key: ZKPMFLKODZWOMW-UHFFFAOYSA-N
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Description

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a biphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide typically involves the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with biphenyl-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide is unique due to its combination of a biphenyl group with a morpholine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5g/mol

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C25H24N2O4/c28-24(27-14-16-30-17-15-27)18-31-21-12-10-20(11-13-21)26-25(29)23-9-5-4-8-22(23)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,26,29)

InChI Key

ZKPMFLKODZWOMW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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